3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine” has been reported. For instance, the pyrido[2,3-b]pyrazine family was synthesized by fine-tuning the band gap . Another method involves the Mannich reaction using phenol, primary amine, and aldehyde as raw materials .Scientific Research Applications
Synthesis and Potential as a Bioactive Compound Scaffold
The synthesis of pyrido[2,3-b][1,4]oxazine derivatives, such as 3-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine, is significant due to their potential as scaffolds for bioactive compounds. Gim et al. (2007) demonstrated a method to synthesize pyrido[2,3-b][1,4]oxazine as a potential scaffold, highlighting its importance in the development of novel pharmaceutical compounds (Gim et al., 2007).
Annelation Reactions and Synthesis from Fluorinated Derivatives
The synthesis of pyrido[3,2-b][1,4]oxazine and pyrido[2,3-b][1,4]benzoxazine systems, involving annelation reactions with fluorinated pyridine derivatives, indicates the versatility of these compounds in chemical synthesis. Sandford et al. (2014) explored sequential regioselective nucleophilic aromatic substitution processes in their synthesis (Sandford et al., 2014).
One-Pot Synthesis and Electrophilic Interactions
Kumar et al. (2011) reported a one-pot synthesis method for 3,4,4a,5,8,8a-Hexahydro-2H-pyrido[3,2-b][1,4]oxazine derivatives, which is a testament to the efficiency and practicality in synthesizing such compounds. This process involves electrophilic interactions and highlights the compound’s synthetic accessibility (Kumar et al., 2011).
Potential in Synthesizing Various Heterocycles
The adaptability of pyrido[2,3-b][1,4]oxazine in synthesizing a range of heterocycles is noteworthy. For instance, Cho et al. (2003) demonstrated a one-pot synthesis approach for pyrido[2,3-b][1,4]oxazin-2-ones, which can be foundational for creating diverse bioactive compounds (Cho et al., 2003).
Properties
IUPAC Name |
3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-5-10-7-3-2-4-9-8(7)11-6/h2-4,6,10H,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZOSGDTRVGYJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)N=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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